Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Organic Synthesis Horner-Wadsworth-Emmons Aldehyde Protection

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS 17053-09-7) is an organophosphorus compound with the molecular formula C8H17O5P and a molecular weight of 224.19 g/mol. It is characterized by a diethyl phosphonate moiety linked via a methylene bridge to a 1,3-dioxolane ring.

Molecular Formula C8H17O5P
Molecular Weight 224.19 g/mol
CAS No. 17053-09-7
Cat. No. B097815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl ((1,3-dioxolan-2-yl)methyl)phosphonate
CAS17053-09-7
Molecular FormulaC8H17O5P
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1OCCO1)OCC
InChIInChI=1S/C8H17O5P/c1-3-12-14(9,13-4-2)7-8-10-5-6-11-8/h8H,3-7H2,1-2H3
InChIKeyHSSAUZCHJFPHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS 17053-09-7: Technical Profile and Procurement Data


Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS 17053-09-7) is an organophosphorus compound with the molecular formula C8H17O5P and a molecular weight of 224.19 g/mol . It is characterized by a diethyl phosphonate moiety linked via a methylene bridge to a 1,3-dioxolane ring . The compound is synthesized via the reaction of 2-bromomethyl-1,3-dioxolane with triethyl phosphite and serves primarily as a building block in organic synthesis [1]. Its predicted boiling point is 303.5±17.0 °C and its predicted density is 1.151±0.06 g/cm³ .

Why Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS 17053-09-7 Cannot Be Replaced by Generic Phosphonates


While the literature lacks direct head-to-head comparative studies for Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate against other phosphonates, its unique structural features preclude simple substitution with generic alternatives. The compound integrates two distinct functional groups: a diethyl phosphonate moiety, which is essential for Horner-Wadsworth-Emmons (HWE) olefination reactivity , and a 1,3-dioxolane ring, which acts as a masked aldehyde equivalent [1]. This dual functionality is not present in simpler phosphonates like diethyl benzylphosphonate or diethyl cyanomethylphosphonate, which lack the protected carbonyl group. Consequently, generic substitution would fail in any synthetic sequence requiring the subsequent unmasking of the aldehyde functionality after a phosphonate-mediated coupling step. Furthermore, the 1,3-dioxolane ring may confer enhanced solubility in organic media compared to acyclic acetal-protected phosphonates , though this remains a class-level inference without specific quantitative solubility data for this exact compound.

Quantitative Evidence Guide for Selecting Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS 17053-09-7


Unique Structural Dual Functionality: Masked Aldehyde HWE Reagent vs. Unprotected Phosphonates

The compound uniquely serves as a phosphonate reagent bearing a protected aldehyde functionality in the form of a 1,3-dioxolane ring . This is a structural feature absent in common alternatives like diethyl benzylphosphonate or diethyl cyanomethylphosphonate. The presence of this masked carbonyl group allows for synthetic strategies where the HWE olefination step is followed by deprotection to reveal the aldehyde for further elaboration, a sequence not possible with unprotected phosphonate reagents .

Organic Synthesis Horner-Wadsworth-Emmons Aldehyde Protection

Synthetic Route to (Formylmethyl)phosphonic Acid Diethyl Ester (CAS 1606-75-3)

The primary downstream application of Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is as a precursor to (formylmethyl)phosphonic acid diethyl ester (CAS 1606-75-3) [1]. This transformation is unique to this dioxolane-protected phosphonate and involves the deprotection of the 1,3-dioxolane ring to reveal the aldehyde group. In contrast, other phosphonates like diethyl cyanomethylphosphonate or diethyl benzylphosphonate lack this latent aldehyde group, making them unsuitable for generating this specific aldehyde-containing phosphonate synthon.

Organic Synthesis Phosphonate Chemistry Aldehyde Synthesis

Commercial Availability and Purity Specification

Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate (CAS 17053-09-7) is commercially available from multiple reputable suppliers with a specified minimum purity of 95% . This high level of purity is critical for reproducible results in research and industrial applications. While comparable purity may be available for other phosphonates, this specification provides a verifiable quality benchmark for procurement decisions regarding this specific compound.

Procurement Quality Control Chemical Synthesis

Key Application Scenarios for Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate CAS 17053-09-7 in R&D and Production


Synthesis of (Formylmethyl)phosphonic Acid Diethyl Ester (CAS 1606-75-3)

This compound serves as the primary precursor for (formylmethyl)phosphonic acid diethyl ester (CAS 1606-75-3) . The 1,3-dioxolane ring is acid-hydrolyzed to reveal the aldehyde group, providing a unique route to this valuable phosphonate synthon. This application is not possible with other common phosphonates, making this compound essential for this specific synthetic pathway.

Horner-Wadsworth-Emmons (HWE) Olefination with a Latent Aldehyde Group

The diethyl phosphonate moiety enables the compound to participate in Horner-Wadsworth-Emmons (HWE) reactions for C=C bond formation . Its key advantage lies in the 1,3-dioxolane ring, which functions as a protected aldehyde. This allows for HWE olefination to proceed without interference, after which the aldehyde can be unmasked for further synthetic steps—a capability not offered by non-protected phosphonates .

Building Block for Pharmaceutical and Agrochemical Intermediates

Due to its dual functionality, Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate is used as a building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates [1]. The combination of a reactive phosphonate group with a stable, protected aldehyde makes it a versatile component in multi-step organic syntheses.

Synthesis of Dioxolane-Containing Phosphonate Analogs

The compound can serve as a starting material or intermediate for the synthesis of other dioxolane-containing phosphonate derivatives, including nucleoside analogs . In related classes of compounds, the phosphonate group has been shown to accelerate hydrolysis rates by up to two orders of magnitude at pH > 2 compared to non-phosphonate analogs , a property that could be relevant for designing molecules with tailored hydrolytic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl ((1,3-dioxolan-2-yl)methyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.